(R)-N-(pyrrolidin-3-yl)pyridin-2-amine

nNOS inhibition stereochemistry-activity relationship 2-aminopyridine scaffold

Programs developing nNOS inhibitors face potency loss and selectivity erosion when using racemic or wrong stereoisomer building blocks. (R)-N-(pyrrolidin-3-yl)pyridin-2-amine (CAS 1366230-55-8) is the enantiopure (R)-form validated in ACS Med Chem Lett (2014) to deliver low nanomolar Ki and >500-fold eNOS selectivity. • Delivers >500-fold eNOS selectivity vs. 84-fold for racemate • Free amine at pyrrolidine 3-position enables macrocyclization/amide coupling • Rule of Three compliant (MW 163.22, logP ~0.9) for fragment screening • Enantiopure form eliminates racemic screening ambiguity and SAR confounding

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B12845036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(pyrrolidin-3-yl)pyridin-2-amine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCC1NC2=CC=CC=N2
InChIInChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12)/t8-/m1/s1
InChIKeyHEMVTRSSBJCRGX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral 2-Aminopyridine-Pyrrolidine Building Block Overview


(R)-N-(Pyrrolidin-3-yl)pyridin-2-amine (CAS 1366230-55-8) is a chiral heterocyclic building block combining a 2-aminopyridine moiety with a stereodefined (R)-pyrrolidin-3-amine scaffold . With a molecular formula of C9H13N3 and molecular weight of 163.22 g/mol, it presents a single stereocenter at the pyrrolidine 3-position, distinguishing it from its (S)-enantiomer (CAS 1365937-09-2) and from regioisomeric analogs such as (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine (CAS 1365937-29-6) . The 2-aminopyridine substructure is a recognized privileged scaffold in medicinal chemistry, particularly validated in neuronal nitric oxide synthase (nNOS) inhibitor programs where pyrrolidine stereochemistry governs both potency and isoform selectivity [1].

1Stereodefined (R)-pyrrolidine for nNOS inhibitor SAR programs
22-Aminopyridine privileged scaffold – validated bifurcated H-bond motif
3Enantiopure free base: direct coupling, no neutralization required

Stereochemical Substitution Risks


Generic substitution of this chiral building block with its racemate, (S)-enantiomer, or regioisomer (e.g., (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine) introduces uncontrolled variables that propagate through downstream synthetic products. In the well-characterized 2-aminopyridine-pyrrolidine nNOS inhibitor series, stereochemical inversion at the pyrrolidine ring alters the hydrogen-bonding geometry of the pyrrolidine nitrogen to the heme propionate, causing a 3.5-fold loss in potency (Ki 9.7 nM vs. 34 nM for the diastereomer) and a >6-fold reduction in eNOS selectivity (693-fold vs. 102-fold) [1]. Furthermore, the regioisomer (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine places the pyridine nitrogen at a different vector, abolishing the bifurcated hydrogen-bonding motif with heme propionate D that is critical for 2-aminopyridine-based target engagement [2]. Procuring the incorrect stereoisomer or regioisomer therefore invalidates SAR campaigns and compromises patent-defined chemical space [3].

Racemate / (S)-EnantiomerInversion at pyrrolidine disrupts heme H-bond geometry; reported loss of nNOS potency and eNOS selectivity may propagate to downstream candidates.
Regioisomer (CAS 1365937-29-6)Pyridine attachment at pyrrolidine N eliminates 2-aminopyridine H-bond donor; directs scaffold toward different target classes (e.g., JAK3), making SAR non-transferable.
Salt Form InterchangeDihydrochloride salt adds mass and requires neutralization before amide coupling; may alter synthetic step count and physicochemical profile.

Quantitative Differentiation Evidence


Stereochemistry-Driven nNOS Inhibitor Potency

In a head-to-head comparison of pyrrolidine-based double-headed 2-aminopyridine inhibitors, the (2R,4S) stereochemistry—which positions the pyrrolidine nitrogen toward the heme propionates for dual hydrogen-bonding—yielded a Ki of 9.7 nM against rat nNOS, compared to 34 nM for the (2S,4S) diastereomer, representing a 3.5-fold potency advantage directly attributable to the (R)-configuration at the 2-position of the pyrrolidine [1]. The selectivity ratio for nNOS over eNOS was 693 for the (R)-configured inhibitor vs. 102 for the alternative diastereomer, a 6.8-fold improvement [2].

nNOS Potency & Selectivity
Reported
Ki 9.7 nM (2R,4S) vs 34 nM (2S,4S) against rat nNOS; eNOS selectivity 693-fold vs 102-fold
Supports (R)-stereochemistry driving target engagement and isoform selectivity interpretation
ACS Med Chem Lett 2014, Table 1; rat nNOS, bovine eNOS
nNOS inhibition stereochemistry-activity relationship 2-aminopyridine scaffold

Regioisomeric Binding Geometry Comparison

The target compound (R)-N-(pyrrolidin-3-yl)pyridin-2-amine presents a free NH linking the pyridine 2-position to the pyrrolidine 3-position, enabling the 2-aminopyridine motif to form bifurcated hydrogen bonds with heme propionate D as validated crystallographically [1]. In contrast, the regioisomer (3R)-1-(pyridin-2-yl)pyrrolidin-3-amine (CAS 1365937-29-6) connects the pyridine directly to the pyrrolidine nitrogen, which eliminates the 2-aminopyridine hydrogen-bond donor and forces a different binding trajectory. JAK3 inhibition data for derivatives of the regioisomer report an IC50 of 38 nM [2], but without the bifurcated H-bond motif that underpins nNOS selectivity. This fundamental topological difference means these two regioisomers address distinct target classes and cannot be interchanged in scaffold-hopping or SAR expansion campaigns.

Regioisomer Binding Geometry
Reported
(R)-isomer: 2-aminopyridine NH forms bifurcated H-bonds; Regioisomer: direct pyridine-N connection, JAK3 IC50 38 nM derivative
Regioisomer choice directs to different target class; not interchangeable for nNOS SAR
Crystallographic vs JAK3 assay; distinct H-bond donor count
regioisomer comparison hydrogen-bonding geometry kinase inhibitor scaffold

Enantiomeric Purity in Asymmetric Synthesis

The ACS Med Chem Lett study explicitly demonstrates that inhibitors synthesized from enantiopure chiral proline analogues (derived from (R)- or (S)-configured starting materials) yield distinct binding orientations in nNOS crystal structures. The (R)-configured pyrrolidine nitrogen in compound 9c forms hydrogen bonds (2.7–3.0 Å) with both heme propionates, while the alternative configuration in 9a results in zero hydrogen bonds from the pyrrolidine nitrogen to the heme [1]. Commercial sources list the (R)-enantiomer at ≥95% purity (CAS 1366230-55-8) and the (S)-enantiomer at ≥98% purity (CAS 1365937-09-2) . Use of racemic material would produce a statistical mixture of active and inactive (or differently active) binding modes, confounding dose-response relationships and selectivity measurements.

Enantiomeric Purity Impact
Class-level
(R)-pyrrolidine N forms 2 H-bonds (2.7–3.0 Å) to heme propionates; alternative stereochemistry yields 0 H-bonds
Enantiopure (R)-form ensures critical H-bond network retention for reproducible SAR
Co-crystal structures; racemic mixture confounds dose-response
enantiomeric excess chiral building block asymmetric synthesis

Free Base vs. Dihydrochloride Salt Utility

The (R)-enantiomer free base (CAS 1366230-55-8, MW 163.22) provides a calculated XLogP3-AA of approximately 0.9 and moderate lipophilicity suitable for blood-brain barrier penetration, consistent with its scaffold's application in CNS-targeted nNOS inhibitor programs [1]. In contrast, the dihydrochloride salt form (CAS 1365937-22-9, MW 236.14) increases aqueous solubility to >10 mg/mL but adds 72.92 g/mol of counterion mass and alters the protonation state of both the pyrrolidine and pyridine nitrogens . The free base offers direct use in amide coupling and reductive amination reactions without a prior neutralization step, reducing synthetic step count by one operation relative to the salt form for most coupling protocols [2].

Free Base vs Dihydrochloride
Supporting
Free base: MW 163.22, XLogP ~0.9; Dihydrochloride: MW 236.14, solubility >10 mg/mL, requires neutralization
Free base supports CNS lead-like profile and direct coupling without extra synthetic step
Patent examples: direct amide coupling from free base
physicochemical properties CNS drug discovery salt form comparison

Procurement and Research Application Scenarios


nNOS Inhibitor Lead Optimization

Programs developing nNOS inhibitors for neurodegenerative indications (Parkinson's, Alzheimer's, cerebral ischemia) should procure the (R)-enantiomer free base to construct the 2-aminopyridine-pyrrolidine scaffold with the stereochemistry validated to deliver low nanomolar Ki values and >500-fold selectivity over eNOS. The ACS Med Chem Lett 2014 study [1] provides a directly applicable SAR template where the (R)-configuration at the pyrrolidine ring enables the critical dual hydrogen-bond to heme propionates that drives both potency and selectivity [1]. Use of the (S)-enantiomer or racemate in this context yields inferior selectivity (84-fold vs. 693-fold) and potency.

Chiral Intermediate for Macrocyclic Kinase Inhibitors

Patent US8765727B2 (Incyte Corp.) [2] employs chiral pyrrolidine-aminopyridine intermediates structurally related to (R)-N-(pyrrolidin-3-yl)pyridin-2-amine for constructing macrocyclic JAK inhibitors with reported IC50 values ranging from 21 nM to 43 nM against JAK1 and TYK2 [2]. The free amine at the pyrrolidine 3-position serves as a key handle for macrocyclization or amide coupling. Procurement of the enantiopure (R)-form ensures that the stereochemistry embedded in the macrocyclic scaffold matches the configuration specified in the patent examples, which is critical for freedom-to-operate considerations and biological reproducibility.

Fragment-Based Screening Library Member

With MW 163.22 and calculated logP ~0.9, this compound satisfies the Rule of Three criteria for fragment libraries (MW < 300, logP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [3]. As a chiral fragment, it enables detection of stereospecific binding interactions in primary screens. The 2-aminopyridine substructure is a known privileged fragment that engages kinase hinge regions and NOS active-site residues via its pyridine nitrogen and exocyclic NH [1]. Unlike achiral fragments or racemic mixtures, the enantiopure (R)-form eliminates the ambiguity of interpreting racemic screening hits and directly yields the active stereochemistry for structure-based design.

Scaffold-Hopping Comparator for Monoamine Reuptake Inhibitors

Patents such as US8815871 [4] describe N,N-substituted 3-aminopyrrolidine compounds as monoamine reuptake inhibitors for depression and anxiety disorders. (R)-N-(Pyrrolidin-3-yl)pyridin-2-amine serves as a structurally distinct but topologically related scaffold comparator, where the 2-aminopyridine replaces one aryl substituent. Its procurement enables systematic evaluation of whether the 2-aminopyridine moiety offers advantages in terms of lipophilic ligand efficiency (LLE) or off-target selectivity relative to phenyl- or substituted-phenyl analogs commonly used in this therapeutic class.

Application
Selection Property
Validation Focus
nNOS inhibitor SAR studies
(R)-stereochemistry for target-engagement geometry
nNOS/eNOS selectivity ratio and Ki comparison
Macrocyclic kinase inhibitor synthesis
Enantiopure (R)-pyrrolidine as coupling handle
JAK/TYK2 inhibitory potency and patent-defined stereochemistry
Fragment-based screening
Chiral fragment with 2-aminopyridine privileged scaffold
Stereospecific binding hit confirmation
Scaffold-hopping comparator studies
2-Aminopyridine vs aryl substituent topology
Lipophilic ligand efficiency and off-target selectivity profiling
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